Hydroxy-pyrrolidone-lumacaftor

Catalog No.
S14409239
CAS No.
M.F
C24H18F2N2O6
M. Wt
468.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Hydroxy-pyrrolidone-lumacaftor

Product Name

Hydroxy-pyrrolidone-lumacaftor

IUPAC Name

3-[6-[3-(2,2-difluoro-1,3-benzodioxol-5-yl)-5-hydroxy-2-oxopyrrolidin-1-yl]-3-methylpyridin-2-yl]benzoic acid

Molecular Formula

C24H18F2N2O6

Molecular Weight

468.4 g/mol

InChI

InChI=1S/C24H18F2N2O6/c1-12-5-8-19(27-21(12)14-3-2-4-15(9-14)23(31)32)28-20(29)11-16(22(28)30)13-6-7-17-18(10-13)34-24(25,26)33-17/h2-10,16,20,29H,11H2,1H3,(H,31,32)

InChI Key

DXTDAJSMDSREMD-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=C(C=C1)N2C(CC(C2=O)C3=CC4=C(C=C3)OC(O4)(F)F)O)C5=CC(=CC=C5)C(=O)O

Hydroxy-pyrrolidone-lumacaftor is a chemical compound related to lumacaftor, which is primarily used in the treatment of cystic fibrosis. Lumacaftor functions as a corrector of the cystic fibrosis transmembrane conductance regulator protein, assisting in the proper folding and trafficking of this protein to the cell surface. Hydroxy-pyrrolidone-lumacaftor is a derivative that incorporates a hydroxy-pyrrolidone moiety, potentially enhancing its pharmacokinetic properties and biological activity.

Involving hydroxy-pyrrolidone-lumacaftor primarily include oxidation and conjugation processes. Lumacaftor itself undergoes metabolism mainly via oxidation and glucuronidation, leading to various metabolites, including hydroxy-lumacaftor. These metabolic pathways are crucial for determining the compound's pharmacokinetics and potential interactions with other drugs .

Hydroxy-pyrrolidone-lumacaftor exhibits biological activity by stabilizing the cystic fibrosis transmembrane conductance regulator protein, particularly the F508del mutation variant. This stabilization enhances the protein's processing and trafficking to the cell membrane, thereby improving chloride ion transport in affected patients. The compound is believed to work synergistically with ivacaftor, another cystic fibrosis medication, which potentiates the function of the CFTR protein .

The synthesis of hydroxy-pyrrolidone-lumacaftor involves several steps, typically starting from lumacaftor. The process may include functional group modifications to introduce the hydroxy-pyrrolidone moiety. Specific methods can vary but often utilize standard organic synthesis techniques such as amide coupling reactions or modifications involving protecting groups to ensure selective reactions occur without unwanted side products .

Hydroxy-pyrrolidone-lumacaftor is primarily applied in the treatment of cystic fibrosis, particularly for patients with specific mutations in the CFTR gene. Its role as a corrector makes it valuable in combination therapies aimed at enhancing the efficacy of existing treatments like ivacaftor. The compound's improved solubility and bioavailability compared to its parent compound may also lead to more effective dosing regimens .

Interaction studies for hydroxy-pyrrolidone-lumacaftor focus on its pharmacokinetic properties when administered alongside other drugs. Notably, lumacaftor is a strong inducer of cytochrome P450 3A4 enzymes, which significantly affects the metabolism of co-administered drugs like ivacaftor. This interaction can lead to reduced plasma concentrations of ivacaftor when used in combination therapy, necessitating careful monitoring and potential dose adjustments .

Hydroxy-pyrrolidone-lumacaftor shares similarities with several other compounds used in cystic fibrosis treatment. Below is a comparison highlighting its uniqueness:

Compound NameMechanism of ActionUnique Features
LumacaftorCorrects CFTR folding and traffickingFirst FDA-approved CFTR corrector
IvacaftorPotentiates CFTR functionDirectly increases chloride ion transport
TezacaftorCorrects CFTR folding similar to lumacaftorImproved pharmacokinetics over lumacaftor
ElexacaftorWorks synergistically with tezacaftor and ivacaftorNewest addition with enhanced efficacy
Hydroxy-lumacaftorMetabolite of lumacaftor; retains some activityPotentially improved stability and solubility

Hydroxy-pyrrolidone-lumacaftor stands out due to its modified structure that may enhance solubility and bioavailability compared to lumacaftor alone while retaining its core function as a CFTR corrector.

XLogP3

3.9

Hydrogen Bond Acceptor Count

9

Hydrogen Bond Donor Count

2

Exact Mass

468.11329262 g/mol

Monoisotopic Mass

468.11329262 g/mol

Heavy Atom Count

34

Dates

Last modified: 08-10-2024

Explore Compound Types